molecular formula C62H117O7- B13760873 2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate

2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate

Cat. No.: B13760873
M. Wt: 974.6 g/mol
InChI Key: IHQABSRJMXAKBL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including hydroxyl, ester, and oxolan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate involves multiple steps. One common method is the esterification of nonadecanoic acid with 4-hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-ol. This reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups may produce primary alcohols .

Scientific Research Applications

2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with lipid-binding proteins, influencing lipid metabolism and signaling pathways. The ester and hydroxyl groups play a crucial role in these interactions, facilitating binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]octadecanoate
  • 2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]hexadecanoate

Uniqueness

2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate is unique due to its specific chain length and the presence of multiple functional groups. This combination of features gives it distinct physical and chemical properties, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C62H117O7-

Molecular Weight

974.6 g/mol

IUPAC Name

2-[4-hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate

InChI

InChI=1S/C62H118O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(63)52-55(53-68-59(65)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)61-60(58(64)54-69-61)57(62(66)67)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55,57-58,60-61,64H,4-54H2,1-3H3,(H,66,67)/p-1

InChI Key

IHQABSRJMXAKBL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C1C(COC1C(CC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)O)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.